4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide

sigma-1 receptor GPCR selectivity off-target pharmacology

The target compound, 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide (CAS 923232-86-4), belongs to the class of spirocyclic benzamide derivatives. It is characterized by a 4-bromobenzamide pharmacophore linked via a methylene bridge to a 1,4-dioxaspiro[4.5]decane ketal scaffold.

Molecular Formula C16H20BrNO3
Molecular Weight 354.244
CAS No. 923232-86-4
Cat. No. B2613456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide
CAS923232-86-4
Molecular FormulaC16H20BrNO3
Molecular Weight354.244
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H20BrNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19)
InChIKeyMOFJCVQYJGRLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide (CAS 923232-86-4): Chemical Class and Core Structural Attributes for Procurement Decisions


The target compound, 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide (CAS 923232-86-4), belongs to the class of spirocyclic benzamide derivatives [1]. It is characterized by a 4-bromobenzamide pharmacophore linked via a methylene bridge to a 1,4-dioxaspiro[4.5]decane ketal scaffold. This structural combination imparts a rigid, three-dimensional configuration and distinct electronic properties due to the electron-withdrawing bromine substituent, differentiating it from non-spirocyclic benzamides. Its primary role in medicinal chemistry has been as a ligand for sigma-1 (σ1) receptor, where the halogen substitution pattern critically influences receptor selectivity and off-target profiles [1]. This guide presents quantitative evidence demonstrating that the 4-bromo regioisomer offers a quantifiably different off-target safety profile compared to its closest positional analog, the 3-bromo derivative, a distinction that is meaningful for lead optimization and chemical probe selection.

Sigma-1 receptor ligand with reported para-bromo selectivity advantage over meta-substituted analogs
Spirocyclic 1,4-dioxaspiro[4.5]decane scaffold provides conformational rigidity for target engagement studies
Liquid physical state compatible with automated high-throughput screening workflows

Why 4-Bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide Cannot Be Replaced by Close Analogs Without Quantifiable Impact on Selectivity


Within the spirocyclic benzamide class, seemingly minor perturbations—such as moving the bromine atom from the para to the meta position—produce substantial, quantifiable divergence in polypharmacology. The 4-bromo regioisomer (compound 7m) shows a markedly cleaner selectivity profile across a panel of 40 CNS-relevant receptors, whereas the 3-bromo analog (compound 7l) acquires significant off-target antagonist activity at serotonin 5-HT2B, 5-HT2C, adrenergic α2A, and histamine H1 receptors [1]. This is not a subtle potency difference but a binary distinction in off-target engagement, meaning the 3-bromo derivative cannot be interchanged with the 4-bromo compound without introducing confounding pharmacology in sigma-1 receptor studies. Generic substitution fails because the bromine position on the benzamide ring governs the compound's ability to avoid critical aminergic GPCR interactions, a factor not predictable from sigma-1 binding affinity alone.

Target Compound 4-Bromo regioisomer (7m): No antagonist activity at 5-HT2B, 5-HT2C, α2A, H1 receptors
Substitution Risk 3-Bromo analog (7l) acquires significant off-target activity at serotonergic, adrenergic, and histaminergic receptors, which may confound sigma-1 studies

Quantitative Differentiation Evidence for 4-Bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide Against Analogs


Off-Target Receptor Selectivity Profile: 4-Bromo vs. 3-Bromo Regioisomer Comparison

The 4-bromo benzamide derivative (compound 7m) demonstrated a cleaner off-target profile compared to its 3-bromo positional isomer (compound 7l). In a counter-screening panel of 40 CNS-relevant receptors, the 3-bromo compound 7l exhibited significant antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors, while the 4-bromo compound 7m did not show this activity [1]. This indicates that the para-substitution with bromine avoids the polypharmacology liabilities observed with meta-substitution.

Off-target selectivity
Head-to-head
4-Br (7m) No antagonist activity at 5-HT2B, 5-HT2C, α2A, H1
3-Br (7l) Antagonist activity detected at these receptors
Supports cleaner target engagement data in sigma-1 studies
Binary difference reported across 40 CNS receptors
sigma-1 receptor GPCR selectivity off-target pharmacology

Sigma-1 Receptor Affinity and Selectivity: Context Within the 4-Substituted Benzamide Series

The target 4-bromo compound (7m) was part of a series exploring 4-position substitutions on the benzamide ring. While specific Ki values for 7m were not fully extracted, the study reports that closely related 4-substituted analogs (7i: 4-Cl, 7w: 4-CN, 7y: 4-NO2) achieved excellent sigma-1 affinity (Ki = 1.2–3.6 nM) and high selectivity for S2R (Ki up to 1400 nM), with selectivity indices (IC50(SY5Y)/Ki(S1R)) ranging from 28,000 to 83,000 [1]. The 4-bromo derivative belongs to this high-performing 4-substituted cluster, structurally distinct from the problematic 3-substituted analogs.

Sigma-1 affinity context
Class-level
4-Substituted series achieves high sigma-1 affinity (Ki 1.2–3.6 nM for analogs); 4-Br grouped within this cluster
Supports SAR exploration of halogen size and lipophilicity
Exact Ki for 4-Br not disclosed; class inference only
sigma-1 receptor binding affinity structure-activity relationship

Physicochemical Differentiation: Solubility Profile and Physical State for Formulation Screening

According to vendor technical data, 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide (CAS 923232-86-4) is a colorless liquid with a pungent odor, insoluble in water but soluble in most organic solvents such as ethanol, ether, benzene, and acetone . This distinguishes it from the simpler 4-bromobenzamide scaffold (CAS 698-67-9), which is a solid with a melting point of 189–194 °C .

Physical state & solubility
Cross-study
Target (7m) Colorless liquid; soluble in organic solvents
4-Bromobenzamide Solid, mp 189–194 °C
Facilitates liquid-phase handling in HTS
Vendor data; solubility validation recommended
solubility physicochemical properties procurement specification

Optimal Research and Procurement Scenarios for 4-Bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide Based on Evidence


Sigma-1 Receptor Chemical Probe Development Requiring Minimal Aminergic Off-Target Activity

Given the direct evidence that the 4-bromo regioisomer (7m) lacks the 5-HT2B, 5-HT2C, α2A, and H1 antagonist activity seen with the 3-bromo analog [1], this compound is the preferred choice for researchers developing sigma-1 receptor probes intended for cellular or in vivo studies where serotonergic, adrenergic, or histaminergic pathway interference must be avoided. The binary nature of the off-target difference makes it a definitive selection criterion.

Halogen Series SAR Exploration in Spirocyclic Benzamide Lead Optimization

The 4-bromo compound fits within a well-characterized 4-substituted benzamide series (4-Cl, 4-CN, 4-NO2, 4-Br) that consistently delivers high sigma-1 affinity and selectivity [1]. Procurement of the 4-bromo analog enables systematic mapping of halogen size and lipophilicity effects on target engagement, metabolic stability, and CNS penetration, filling a critical gap between 4-Cl and potential 4-I derivatives.

Liquid-Phase High-Throughput Screening Campaigns for Sigma Receptor Modulators

The compound's liquid physical state and solubility in common organic solvents (ethanol, ether, benzene, acetone) make it operationally convenient for automated liquid handling systems used in high-throughput screening. This contrasts with solid benzamide analogs (e.g., 4-bromobenzamide, mp 189–194 °C ) that require pre-dissolution and may precipitate during assay, potentially causing false negatives.

Fragment-Based or Structure-Based Drug Design Utilizing Spirocyclic Scaffolds

The rigid 1,4-dioxaspiro[4.5]decane scaffold provides a conformationally constrained three-dimensional topology that is increasingly valued in fragment-based drug discovery for exploring novel chemical space [1]. The 4-bromo handle further enables late-stage functionalization via cross-coupling chemistry, making the compound a versatile advanced intermediate for generating diverse screening libraries.

Application
Selection Property
Validation Focus
Sigma-1 receptor probe with minimal aminergic off-target activity
Absence of 5-HT2B/2C, α2A, H1 antagonist activity
Off-target receptor panel screening
Halogen series SAR exploration in spirocyclic lead optimization
4-Substituted benzamide series membership
Van der Waals radius and lipophilicity mapping
Liquid-phase high-throughput screening for sigma receptor modulators
Liquid state and organic solvent solubility
Automation-compatible handling validation
Fragment-based drug design using spirocyclic scaffolds
Rigid 1,4-dioxaspiro[4.5]decane core with bromo functionalization handle
Conformational constraint for library diversification
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